
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of 1,3-benzothiazole, which is a heterocyclic aromatic compound with a wide range of biological activities. BTA-EG6 has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and viral replication. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In addition, it has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its versatility. It has been shown to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs for various diseases. In addition, it has been shown to exhibit low toxicity, which is important for the development of safe and effective drugs.
One of the limitations of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its relatively low potency compared to other compounds. This may limit its effectiveness as a therapeutic agent, and further optimization may be necessary to improve its potency.
将来の方向性
There are several future directions for the research on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One potential direction is the development of new drugs based on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for the treatment of inflammatory diseases, cancer, and viral infections. Further optimization of the compound may be necessary to improve its potency and selectivity.
Another potential direction is the study of the mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. Further research is needed to fully understand how the compound exerts its effects on various signaling pathways.
Finally, the development of new synthetic methods for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may also be an area of future research. New synthetic methods may allow for the production of the compound in larger quantities and at a lower cost, making it more accessible for further research and development.
合成法
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with various reagents. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate, which is then reacted with methylamine to form the final product, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide.
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a potential candidate for the development of new cancer therapies.
In addition, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses, including HIV-1 and hepatitis C virus. This makes it a potential candidate for the development of new antiviral drugs.
特性
製品名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
分子式 |
C17H17N3OS3 |
分子量 |
375.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS3/c1-10-6-7-12-14(8-10)23-16(18-12)20-15(21)9-22-17-19-11-4-2-3-5-13(11)24-17/h2-5,10H,6-9H2,1H3,(H,18,20,21) |
InChIキー |
QKSUBEFBVUGRKO-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
正規SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



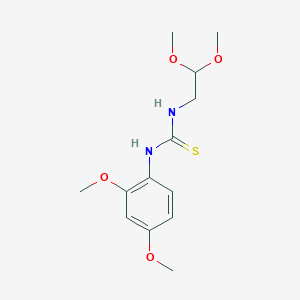
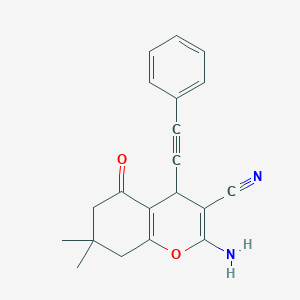
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
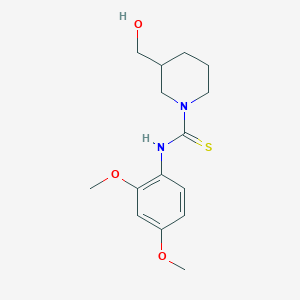
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

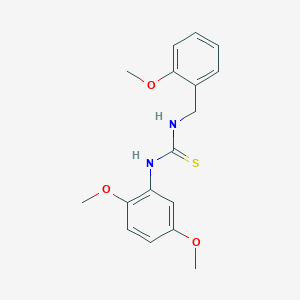
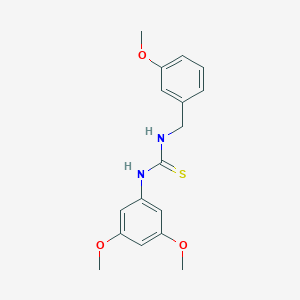
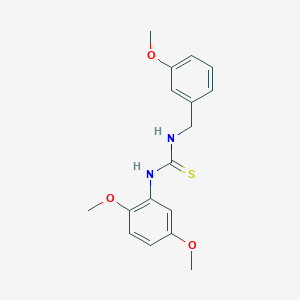
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)